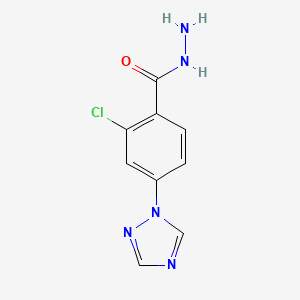

2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, has been reported . These hybrids were synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, has been established by NMR and MS analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, have been reported .Wissenschaftliche Forschungsanwendungen

Microwave-Induced Synthesis in Drug Development

2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide is used in microwave-assisted synthesis, an efficient and economical method for drug development. This technique is applied to create 1,2,4-triazole derivatives, which have shown significant in vitro anthelmintic and antimicrobial activities, comparable to standard drugs (Panda, Kumar & Sahoo, 2022).

Antifungal Activity

The compound plays a role in synthesizing fungicidal agents. For instance, benzohydrazids reacting with 2-(1H-1,2,4-triazolyl-1-yl)-4,4-dimethyl-1-pentene-3-one have shown preliminary bioassays indicating fungicidal activities against Puccinia recondita, a significant wheat pathogen (Yao-mou & Jun, 2004).

Synthesis of Lipase and α-Glucosidase Inhibitors

This chemical is used as a starting compound in synthesizing various derivatives, which are evaluated for their lipase and α-glucosidase inhibition. Some synthesized compounds showed promising anti-lipase and anti-α-glucosidase activities, indicating potential for developing treatments for metabolic disorders (Bekircan, Ülker & Menteşe, 2015).

Biological Applications of Triazole Derivatives

Triazole derivatives, including those derived from this compound, have a variety of biological applications. These compounds have been synthesized and characterized, showing potential for important applications in various fields (Toumani, 2017).

Antimicrobial Synthesis

The compound is involved in synthesizing antimicrobial agents. For example, substituted benzohydrazides have been created to exhibit antibacterial and analgesic effects, showcasing the diverse applications of this chemical in pharmaceutical research (Shaikh, 2013).

Wirkmechanismus

Target of Action

Similar compounds, such as 4-(1h-1,2,4-triazol-1-yl)benzoic acid hybrids, have shown potent inhibitory activities against cancer cell lines like mcf-7 and hct-116 .

Mode of Action

Related compounds have been found to inhibit the proliferation of cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, which plays a crucial role in maintaining the balance between cell survival and death.

Biochemical Pathways

It’s worth noting that apoptosis, which is induced by similar compounds, is a complex process that involves a variety of biochemical pathways, including the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, and the endoplasmic reticulum stress pathway .

Pharmacokinetics

The drug-likeness of similar compounds has been investigated by predicting their pharmacokinetic properties .

Result of Action

Related compounds have shown to inhibit the proliferation of cancer cells by inducing apoptosis . This process involves a series of events, including changes in cell morphology, DNA fragmentation, and ultimately, cell death.

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as cytochrome P450, where the nitrogen atoms of the triazole ring bind to the iron in the heme moiety . This interaction inhibits the enzyme’s activity, affecting various metabolic processes. Additionally, the compound can form hydrogen bonds with other biomolecules, influencing their function and stability .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells such as MCF-7 and HCT-116 by inducing apoptosis . This compound also affects normal cells, although its cytotoxic effects are generally weaker compared to its effects on cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active sites of enzymes, such as cytochrome P450, inhibiting their activity . This inhibition leads to changes in gene expression and metabolic processes. Additionally, the compound can interact with other proteins and biomolecules, forming hydrogen bonds and altering their function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting cancer cell proliferation . At higher doses, it can cause toxic or adverse effects, including damage to normal cells and tissues . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound affects metabolic flux and metabolite levels by inhibiting enzymes such as cytochrome P450 . This inhibition disrupts normal metabolic processes, leading to changes in the levels of specific metabolites and overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its efficacy and toxicity, as it determines the concentration of the compound at target sites .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within cells influences its interactions with biomolecules and its overall biochemical effects .

Eigenschaften

IUPAC Name |

2-chloro-4-(1,2,4-triazol-1-yl)benzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5O/c10-8-3-6(15-5-12-4-13-15)1-2-7(8)9(16)14-11/h1-5H,11H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBQGVWHJXUUMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NC=N2)Cl)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.